molecular formula C6H10N2O B572289 2-Ethyl-5-oxazolemethanamine CAS No. 1206982-50-4

2-Ethyl-5-oxazolemethanamine

Cat. No. B572289
M. Wt: 126.159
InChI Key: ATAIERPZDPHGTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-oxazoline compounds, which includes 2-Ethyl-5-oxazolemethanamine, has been a subject of research. A review paper discusses the synthesis of oxazolines, including the use of various synthetic protocols based on the substrates involved . Another paper discusses a novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) .

Scientific Research Applications

Synthesis Techniques

  • A study details the synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, showcasing the intricate process of creating oxazole derivatives and analyzing their structural properties through X-ray diffraction, IR, 1H, and 13C NMR spectroscopy (Marjani, 2013). This highlights the chemical versatility and complexity of oxazole compounds, which can be foundational for further research into similar molecules like 2-Ethyl-5-oxazolemethanamine.

Chemical Properties and Applications

  • The electrochemical generation of ArIF2 for the fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles presents a sustainable synthesis method, offering a green alternative to conventional reagent-based approaches. This method opens up avenues for the creation of fluorinated oxazoles, indicating potential applications in pharmaceuticals and agrochemicals due to the significance of fluorine in these sectors (Herszman, Berger, & Waldvogel, 2019).

Medicinal Chemistry and Biochemistry

  • Oxazole derivatives have been studied for their corrosion inhibition performances on mild steel in hydrochloric solution, highlighting their protective capabilities against corrosion. This suggests that such compounds could find applications in industrial settings where corrosion resistance is crucial (Rahmani et al., 2018).
  • In the realm of medicinal chemistry, 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids have been identified as antagonists of the P2Y12 receptor, an important target in antiplatelet therapies. This showcases the potential of oxazole derivatives in the development of new therapeutics for cardiovascular diseases (Bach et al., 2013).

Material Science

  • The study of poly(2-oxazoline)s (POx) as potential replacements for poly(ethylene glycol) (PEG) in pharmaceutical and biomedical applications underscores the material science aspects of oxazoline derivatives. Investigating their hydrodynamic properties and behavior in solution through light scattering experiments, these findings could impact the development of biocompatible materials and drug delivery systems (Grube et al., 2018).

properties

IUPAC Name

(2-ethyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAIERPZDPHGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-1,3-oxazol-5-yl)methanamine

CAS RN

1206982-50-4
Record name (2-ethyl-1,3-oxazol-5-yl)methanamine
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